![molecular formula C12H7BrF2N2O B2923253 5-bromo-N-(2,4-difluorophenyl)nicotinamide CAS No. 388571-58-2](/img/structure/B2923253.png)
5-bromo-N-(2,4-difluorophenyl)nicotinamide
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Description
5-bromo-N-(2,4-difluorophenyl)nicotinamide (5-Br-N-DFPNA) is an important small molecule that has been studied extensively for its applications in medicine, biochemistry, and physiology. 5-Br-N-DFPNA is an organobromide compound that has a wide range of uses in the laboratory and in clinical research. It is a derivative of nicotinamide, a form of vitamin B3, and has been found to have a number of important biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. 5-Br-N-DFPNA is also used as a fluorescent probe for the detection of various metabolites and other small molecules. The purpose of
Scientific Research Applications
Supramolecular Chemistry
Nicotinamide derivatives, including structures similar to 5-bromo-N-(2,4-difluorophenyl)nicotinamide, have been used in the synthesis of copper(II) complexes with supramolecular arrangements. These complexes exhibit diverse coordination geometries and demonstrate the ability of nicotinamide to act as a supramolecular reagent, forming hydrogen-bonded coordination chains and networks. Such compounds have implications in material science and molecular engineering (Halaška et al., 2016).
OLED Materials
5-bromo-N-(2,4-difluorophenyl)nicotinamide has been synthesized through a one-pot method combining Suzuki-Miyaura coupling and cyano hydrolysis reactions. This compound serves as a ligand material for blue phosphorescent OLED dopants, highlighting its potential in the development of advanced electronic and photonic devices (Zhou Yuyan, 2014).
Fluorescent Biological Coenzymes
A fluorescent analog of nicotinamide adenine dinucleotide (NAD+), crucial for cellular metabolism and energy production, has been synthesized to study intramolecular interactions and enzymatic hydrolysis. Such analogs can be used to probe metabolic processes and enzyme activities in biological research (Barrio et al., 1972).
Synthesis and Characterization
The synthesis process of nicotinamide derivatives, including the step-by-step synthesis of 5-bromo-nicotinonitrile, highlights the chemical transformations and conditions necessary to produce such compounds. This information is critical for researchers looking to synthesize similar compounds for various applications, ranging from medicinal chemistry to material science (Chen Qi-fan, 2010).
properties
IUPAC Name |
5-bromo-N-(2,4-difluorophenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF2N2O/c13-8-3-7(5-16-6-8)12(18)17-11-2-1-9(14)4-10(11)15/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYRCJPTGVKDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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